molecular formula C14H25ClN2O2 B2516641 1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2411297-15-7

1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2516641
CAS No.: 2411297-15-7
M. Wt: 288.82
InChI Key: CHJAQVKWTPLFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with chloropropanoyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one typically involves the acylation of a piperazine derivative with 2-chloropropanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include thionyl chloride and phosphoryl chloride, which facilitate the formation of the acyl chloride intermediate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for precise control over reaction conditions, minimizing side products and enabling large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

Major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and enzymes through covalent bonding. This modification can alter the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-[4-(2-chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O2/c1-9-7-16(13(19)14(4,5)6)8-10(2)17(9)12(18)11(3)15/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJAQVKWTPLFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)C(C)Cl)C)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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